ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis of Heterocyclic Derivatives
A method has been described for synthesizing 2,3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, demonstrating the chemical versatility of related compounds in creating pyrazolopyrimidin derivatives with potential biological activities (Kanno et al., 1991).
Insecticidal and Antibacterial Potential
Research indicates the synthesis of pyrimidine-linked pyrazole heterocyclics showing significant insecticidal and antibacterial potential. This highlights the compound's utility in developing novel chemical entities for pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Enzymatic Activity Enhancement
A study has shown the preparation of pyrazolopyrimidinyl keto-esters and their derivatives to reveal a potent effect on increasing the reactivity of cellobiase, indicating a possible application in biocatalysis or enzyme modulation (Abd & Awas, 2008).
Antimicrobial Activity
Novel pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant effects against various bacteria and fungi. This suggests the compound's relevance in developing new antimicrobial agents (Khobragade et al., 2010).
Potential Antitumor Agents
Another line of research has focused on the synthesis of novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in cancer therapy and inflammation modulation (Rahmouni et al., 2016).
properties
IUPAC Name |
ethyl 2-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-29-19(28)13-8-6-7-9-15(13)23-16(26)11-24-12-21-17-14(18(24)27)10-22-25(17)20(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHIKULCFKDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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